molecular formula C23H18F3N5O4 B2449548 N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226438-26-1

N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2449548
CAS No.: 1226438-26-1
M. Wt: 485.423
InChI Key: MJOBXWLVKBHVSW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Chemical Reactions Analysis

N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets in the body. The benzimidazole core is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be compared with other benzimidazole derivatives, such as:

    Omeprazole: A well-known proton pump inhibitor used to treat gastric ulcers.

    Albendazole: An antiparasitic agent used to treat helminth infections.

    Mebendazole: Another antiparasitic agent with a broad spectrum of activity.

What sets this compound apart is its unique combination of fluoro and methoxy substituents, which may confer distinct biological properties and enhance its therapeutic potential .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O4/c1-35-16-9-7-15(8-10-16)27-21(33)14-6-11-19-29-31(22(34)30(19)12-14)13-20(32)28-18-5-3-2-4-17(18)23(24,25)26/h2-12H,13H2,1H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOBXWLVKBHVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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